alpha-D-Ribulose
Description
Nomenclature and Classification of Ribulose Isomers
The naming of carbohydrates like alpha-D-Ribulose follows a systematic approach that defines their structure and stereochemistry.
Ribulose is classified as a ketopentose, indicating it is a monosaccharide with five carbon atoms and a ketone functional group. wikipedia.orgucla.edu Its systematic IUPAC name is (3R,4R)-1,3,4,5-tetrahydroxypentan-2-one. wikipedia.org The common name "ribulose" is used to refer to this specific arrangement of hydroxyl groups. In its cyclic form, D-ribulose can form a five-membered ring structure known as a furanose. The "alpha" designation refers to the specific stereochemistry at the anomeric carbon (C2), the carbon of the ketone group that becomes a chiral center upon cyclization. wikipedia.org The full systematic name for the cyclic form is α-D-erythro-pent-2-ulofuranose. ebi.ac.ukjst.go.jp
| Nomenclature Type | Name for Ribulose |
| Common Name | D-Ribulose |
| Systematic Name (Linear) | (3R,4R)-1,3,4,5-tetrahydroxypentan-2-one |
| Systematic Name (Cyclic) | α-D-erythro-pent-2-ulofuranose |
| Common Cyclic Name | alpha-D-Ribulofuranose |
The "D" in this compound refers to the configuration of the chiral carbon furthest from the ketone group (C4). cazypedia.org In a Fischer projection of the linear sugar molecule, the hydroxyl group on this carbon is positioned on the right side. libretexts.orglibretexts.org This convention relates the stereochemistry of the sugar to D-glyceraldehyde, the reference compound for assigning D and L configurations to carbohydrates. libretexts.org The majority of naturally occurring sugars belong to the D-series. libretexts.org
Historical Context of Pentose (B10789219) Metabolism Research
The understanding of this compound is intrinsically linked to the elucidation of the pentose phosphate (B84403) pathway (PPP), also known as the phosphogluconate pathway or the hexose (B10828440) monophosphate shunt. wikipedia.org Research into this pathway began in the 1930s with the work of Otto Warburg, who identified NADP+ (then called TPN) and the enzyme glucose-6-phosphate dehydrogenase, which he named Zwischenferment. nih.gov This work suggested a direct oxidative pathway for glucose, running parallel to glycolysis. nih.gov
The complete set of reactions for the PPP was largely elucidated in the early 1950s through the work of researchers like Bernard Horecker and his colleagues. wikipedia.org Their studies, along with those of others, identified the intermediates of the pathway, including ribulose-5-phosphate. The discovery of enzymes like an epimerase that converts ribulose-5-phosphate to xylulose-5-phosphate was crucial in piecing together the non-oxidative branch of the pathway. researchgate.net This historical research not only unveiled the role of ribulose as a key metabolic intermediate but also highlighted the interconnectedness of various metabolic routes within the cell.
Structure
3D Structure
Properties
CAS No. |
131064-69-2 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5+/m1/s1 |
InChI Key |
LQXVFWRQNMEDEE-WDCZJNDASA-N |
SMILES |
C1C(C(C(O1)(CO)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@](O1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O |
Other CAS No. |
131064-69-2 |
Origin of Product |
United States |
Structural and Conformational Characteristics of Alpha D Ribulose
Isomeric Forms and Anomeric Configurations
Like other monosaccharides with five or more carbons, D-Ribulose predominantly exists as a cyclic structure rather than an open chain, especially in aqueous solutions. This cyclization creates additional stereochemical complexity.
D-Ribulose, as a 2-ketopentose, undergoes an intramolecular cyclization reaction where a hydroxyl group attacks the ketone carbon (C2). The most common cyclic form results from the attack of the hydroxyl group on carbon 5 (C5-OH) onto the C2 ketone, forming a five-membered ring structure known as a furanose. This cyclic hemiketal is structurally analogous to the heterocyclic compound furan. The systematic name for the alpha anomer of this form is α-D-erythro-pent-2-ulofuranose. While six-membered pyranose rings are common for aldohexoses, the formation of a stable pyranose ring from D-ribulose is less common as it would involve a less favorable ring closure. The furanose form is therefore the predominant cyclic structure for D-ribulose.
In an aqueous solution, D-Ribulose exists in a dynamic equilibrium involving its open-chain keto form and its various cyclic hemiketal forms. This equilibrium is not static, and the molecule continuously transitions between the linear and cyclic structures. The interconversion between different isomers of pentoses, including the isomerization of ribose (an aldose) to ribulose (a ketose), has been studied thermodynamically. These studies provide insight into the relative stability of these sugars in solution.
Research investigating the equilibrium between aqueous ribose and ribulose has quantified the thermodynamic parameters for this isomerization. The equilibrium constant (K) and the standard state Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes provide a quantitative basis for understanding the relative concentrations of these isomers at equilibrium.
| Parameter | Value |
|---|---|
| Equilibrium Constant (K) | 0.317 |
| ΔG° (kJ mol-1) | 2.85 ± 0.14 |
| ΔH° (kJ mol-1) | 11.0 ± 1.5 |
This table presents the standard state thermodynamic values for the conversion of aqueous ribose to aqueous ribulose.
The formation of the cyclic hemiketal structure renders the former ketone carbon (C2) a new stereocenter, known as the anomeric carbon. Two distinct stereoisomers, called anomers, are possible at this position: alpha (α) and beta (β). In alpha-D-Ribulose (specifically, α-D-ribulofuranose), the anomeric hydroxyl group at C2 is on the opposite side of the ring from the CH₂OH group at C4. In the beta anomer, the anomeric hydroxyl group is on the same side.
In solution, these anomers can interconvert through a process called mutarotation. This process occurs when the cyclic hemiketal opens to the linear keto form and then recloses. This reversible ring-opening and closing allows the configuration at the anomeric carbon to change, leading to an equilibrium mixture of the α and β anomers. The specific equilibrium ratio of α- to β-anomers is dependent on factors such as the solvent and temperature, reflecting the relative thermodynamic stabilities of the two forms.
Conformational Analysis and Preferences
The conformational landscape of monosaccharides can be explored in detail using computational chemistry methods. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the structures and relative energies of the various possible conformers. For a molecule like this compound, theoretical calculations can map the potential energy surface, identifying low-energy (and therefore more populated) conformations.
This analysis involves considering:
Ring Pucker: The furanose ring can adopt various puckered conformations, typically described as "envelope" (E) or "twist" (T) forms, where one or two atoms, respectively, are out of the plane of the others.
Substituent Orientations: The rotational positions (rotamers) of the exocyclic hydroxymethyl group (-CH₂OH) and the hydroxyl (-OH) groups are systematically varied to find the most stable arrangements.
These calculations can predict the relative Gibbs free energies of dozens or even hundreds of stable structures, allowing for the determination of the most likely conformers to exist in the gas phase or in solution. While extensive studies have been performed on related aldopentoses like D-ribose, which have identified the most stable pyranose and furanose conformers, specific high-level theoretical studies detailing the full conformational landscape of D-ribulose are less common in the literature.
Experimental techniques are crucial for validating theoretical predictions and providing direct evidence of molecular structure and conformation.
Fourier-Transform Microwave (FT-MW) Spectroscopy: This is a high-resolution spectroscopic technique used to study molecules in the gas phase. By measuring the rotational transitions of a molecule with extremely high accuracy, FT-MW spectroscopy provides precise experimental rotational constants. These constants are directly related to the molecule's moments of inertia and thus serve as a definitive fingerprint of its three-dimensional structure. For flexible molecules like sugars, different conformers have distinct rotational spectra. The technique, often paired with laser ablation to bring non-volatile solids into the gas phase, has been successfully used to identify multiple coexisting conformers of various aldopentoses, revealing the subtle interplay of intramolecular hydrogen bonds that stabilize each shape. osu.edu A similar experimental investigation on D-ribulose would be necessary to definitively characterize its gas-phase conformational preferences.
Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) Spectroscopy: These techniques probe the vibrational modes of a molecule.
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgbruker.com As an extension of circular dichroism into the infrared range, VCD is exceptionally sensitive to the three-dimensional arrangement of atoms in a chiral molecule. wikipedia.org The VCD spectrum provides a unique and detailed fingerprint of a molecule's absolute configuration and its predominant conformation in solution. A powerful approach involves comparing the experimental VCD spectrum with spectra predicted by DFT calculations for the lowest-energy conformers. wikipedia.org This combination of experiment and theory is a robust method for assigning the absolute configuration and conformational structure of chiral molecules like this compound.
Stereochemistry of Phosphorylated and Other Biologically Relevant Derivatives
The phosphorylation of D-ribulose at specific positions dictates its metabolic fate and function. The stereochemistry of these phosphorylated derivatives is paramount for their recognition and processing by enzymes.
D-Ribulose-5-phosphate (Ru5P) is a key product of the oxidative phase of the pentose (B10789219) phosphate (B84403) pathway and stands at a metabolic crossroads. pearson.com The stereochemistry at its two chiral centers (C3 and C4) is crucial for its subsequent enzymatic conversions.
Isomerization to D-Ribose-5-phosphate (R5P): Catalyzed by ribose-5-phosphate (B1218738) isomerase, this reaction converts the ketopentose (Ru5P) into an aldopentose (R5P), a fundamental building block for nucleotides and nucleic acids. This transformation involves a proton transfer and the formation of an enediol intermediate, which ultimately leads to the formation of the aldehyde group at C1 of ribose-5-phosphate. wikipedia.org
Epimerization to D-Xylulose-5-phosphate (Xu5P): Ribulose-phosphate 3-epimerase catalyzes the inversion of the stereochemical configuration at the C3 position of Ru5P to produce Xu5P. nih.gov This epimerization is vital for the non-oxidative phase of the pentose phosphate pathway, which allows for the interconversion of sugars.
D-Ribulose-1,5-bisphosphate (RuBP) , the substrate for carbon fixation in photosynthesis, possesses a specific stereochemistry that is critical for its function. wikipedia.org The spatial arrangement of the hydroxyl groups at C3 and C4, along with the two phosphate groups at C1 and C5, ensures a precise fit into the active site of the enzyme RuBisCO. researchgate.net Any alteration in this stereochemistry can significantly impair or abolish its ability to act as a substrate.
The following interactive data table provides a summary of the key stereochemical aspects of these derivatives:
| Compound Name | Molecular Formula | Key Stereochemical Descriptors |
| D-Ribulose-5-phosphate | C₅H₁₁O₈P | (3R,4R)-1,3,4-trihydroxy-5-(phosphonooxy)pentan-2-one |
| D-Ribose-5-phosphate | C₅H₁₁O₈P | (2R,3R,4R)-2,3,4-trihydroxy-5-(phosphonooxy)pentanal |
| D-Xylulose-5-phosphate | C₅H₁₁O₈P | (3S,4R)-1,3,4-trihydroxy-5-(phosphonooxy)pentan-2-one |
| D-Ribulose-1,5-bisphosphate | C₅H₁₂O₁₁P₂ | (3R,4R)-1,5-bis(phosphonooxy)-3,4-dihydroxypentan-2-one |
The structural and conformational characteristics of this compound, particularly its ability to form furanose and pyranose rings, provide the foundation for its diverse roles in biology. The stereochemistry of its phosphorylated derivatives, D-Ribulose-5-phosphate and D-Ribulose-1,5-bisphosphate, is finely tuned for their specific functions in central metabolic pathways. Understanding these molecular details is essential for comprehending the intricate mechanisms of life at the chemical level.
Metabolic Pathways and Interconversions Involving Alpha D Ribulose
Central Role in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that parallels glycolysis. mdpi.comwikipathways.org It is composed of two distinct branches: an irreversible oxidative phase and a reversible non-oxidative phase. wikipathways.orggenome.jp The primary products of the PPP are NADPH, which provides reducing power for biosynthesis and antioxidant defense, and ribose 5-phosphate, a crucial precursor for nucleotide synthesis. microbenotes.comnumberanalytics.comnumberanalytics.com
Oxidative Branch: Production of Ribulose 5-Phosphate
The oxidative branch of the PPP is an irreversible series of reactions that converts glucose 6-phosphate into ribulose 5-phosphate. wikipathways.orglibretexts.org This process is a major source of cytosolic NADPH in many cells. libretexts.org The pathway begins with the oxidation of glucose 6-phosphate by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. libretexts.orgjackwestin.com This reaction yields 6-phosphoglucono-δ-lactone and the first molecule of NADPH. microbenotes.comnumberanalytics.com Subsequently, 6-phosphogluconolactonase hydrolyzes the lactone to 6-phosphogluconate. microbenotes.com The final step, catalyzed by 6-phosphogluconate dehydrogenase, is an oxidative decarboxylation that produces ribulose 5-phosphate, a second molecule of NADPH, and carbon dioxide. numberanalytics.comlibretexts.orgjackwestin.com
Table 1: Key Reactions of the Oxidative Pentose Phosphate Pathway
| Reactant | Enzyme | Product(s) | Key Function |
|---|---|---|---|
| Glucose 6-phosphate | Glucose-6-phosphate dehydrogenase (G6PD) | 6-phosphoglucono-δ-lactone + NADPH | Rate-limiting step, produces NADPH. libretexts.org |
| 6-phosphoglucono-δ-lactone | 6-phosphogluconolactonase | 6-phosphogluconate | Hydrolysis of the lactone ring. microbenotes.com |
| 6-phosphogluconate | 6-phosphogluconate dehydrogenase | Ribulose 5-phosphate + NADPH + CO2 | Produces the second molecule of NADPH and the precursor for the non-oxidative branch. libretexts.org |
Non-Oxidative Branch: Interconversion of Phosphorylated Sugars
The non-oxidative branch of the PPP consists of a series of reversible reactions that interconvert various sugar phosphates. libretexts.org The ribulose 5-phosphate generated in the oxidative phase is the substrate for this branch. nih.gov It can be acted upon by two different enzymes:
Phosphopentose isomerase (or ribose-5-phosphate (B1218738) isomerase) converts the ketopentose ribulose 5-phosphate into the aldopentose ribose 5-phosphate (R5P). wikipedia.orgwikipedia.org R5P is a direct precursor for the synthesis of nucleotides and nucleic acids. macmillanusa.com
Phosphopentose epimerase (or ribulose-5-phosphate 3-epimerase) catalyzes the epimerization of ribulose 5-phosphate to xylulose 5-phosphate (Xu5P). wikipedia.orgnih.gov
The enzymes transketolase and transaldolase then catalyze a series of carbon-shuffling reactions, transferring two- and three-carbon units between different sugar phosphates. nih.govcreative-proteomics.com These reactions can regenerate glycolytic intermediates such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate from R5P and Xu5P, thereby linking the PPP back to glycolysis. libretexts.orgnih.gov This flexibility allows the cell to adjust the output of the PPP based on its metabolic needs for either pentoses or glycolytic intermediates. creative-proteomics.com
Generation of NADPH and Pentose Supply
The PPP serves two primary functions that are crucial for cellular homeostasis and growth. ulisboa.pt
First, the oxidative branch is a major source of NADPH, a vital electron donor in reductive biosynthetic reactions, such as the synthesis of fatty acids and steroids. mdpi.commacmillanusa.com NADPH is also essential for maintaining a reducing environment within the cell and protecting against oxidative stress by regenerating reduced glutathione (B108866). microbenotes.comnih.gov The activity of the oxidative PPP is largely regulated by the cellular ratio of NADP+ to NADPH; high levels of NADP+ stimulate G6PD activity. libretexts.org
Second, the pathway provides a supply of ribose 5-phosphate, the sugar component of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides (dATP, dGTP, dCTP, dTMP), which are the building blocks of RNA and DNA. mdpi.comlecturio.com This is particularly important in rapidly dividing cells that have a high demand for nucleotide synthesis. creative-proteomics.com The non-oxidative branch can also operate in reverse to produce ribose 5-phosphate from glycolytic intermediates if the demand for pentoses exceeds the need for NADPH. nih.gov
Contribution to Nucleotide and Nucleic Acid Biosynthesis
The products of the pentose phosphate pathway are direct precursors for the synthesis of nucleotides, the fundamental components of nucleic acids (DNA and RNA) and essential molecules in cellular energy transfer and signaling.
De Novo Purine (B94841) and Pyrimidine (B1678525) Synthesis via Phosphoribosyl Pyrophosphate (PRPP)
De novo synthesis pathways build purine and pyrimidine nucleotides from simpler precursor molecules. nih.gov A key molecule in both pathways is 5-phosphoribosyl-1-pyrophosphate (PRPP) , which is synthesized from ribose 5-phosphate and ATP by the enzyme PRPP synthetase. libretexts.orgmicrobenotes.com
Purine Synthesis: The synthesis of purine nucleotides begins with PRPP. libretexts.orgmicrobenotes.com The first committed step involves the enzyme amidophosphoribosyltransferase, which catalyzes the displacement of the pyrophosphate group of PRPP by an amino group from glutamine, forming 5-phosphoribosylamine. wikipedia.org This is a key regulatory point, inhibited by the end products AMP and GMP. libretexts.orgwikipedia.org A series of subsequent reactions builds the purine ring onto the ribose moiety, ultimately forming inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP. nih.govfrontiersin.org
Pyrimidine Synthesis: In contrast to purine synthesis, the pyrimidine ring (orotate) is synthesized first and then attached to PRPP. egyankosh.ac.inditki.com Orotate (B1227488) phosphoribosyltransferase catalyzes the reaction between orotate and PRPP to form orotidine (B106555) 5'-monophosphate (OMP). nih.gov OMP is then decarboxylated to yield uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides, including UTP and CTP. nih.govegyankosh.ac.in
Table 2: Role of Ribose Derivatives in De Novo Nucleotide Synthesis
| Pathway | Key Ribose-Derived Molecule | Enzyme | Function |
|---|---|---|---|
| Purine Synthesis | PRPP | Amidophosphoribosyltransferase | Donates the ribose-phosphate foundation upon which the purine ring is built. microbenotes.comwikipedia.org |
| Pyrimidine Synthesis | PRPP | Orotate phosphoribosyltransferase | Attaches the pre-formed pyrimidine base (orotate) to the ribose-phosphate moiety. nih.govegyankosh.ac.in |
Nucleotide Salvage Pathways and Alpha-D-Ribose 1-Phosphate Metabolism
In addition to de novo synthesis, cells can recycle bases and nucleosides from the degradation of DNA and RNA through salvage pathways. wikipedia.org These pathways are less energy-intensive than de novo synthesis. nih.gov
A key intermediate in some salvage pathways is alpha-D-ribose 1-phosphate . ontosight.aihmdb.ca This molecule is produced by the action of nucleoside phosphorylases, which catalyze the reversible phosphorolytic cleavage of nucleosides (like inosine, guanosine (B1672433), or uridine) into a free base and ribose 1-phosphate. wikipedia.orgnih.gov
Purine Salvage: Purine nucleoside phosphorylase (PNP) cleaves purine nucleosides to release the purine base and ribose 1-phosphate. wikipedia.orgnih.gov The free bases can then be converted back to nucleotides. For example, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) uses PRPP to convert hypoxanthine (B114508) and guanine (B1146940) back into IMP and GMP, respectively. microbenotes.comwikipedia.org
Pyrimidine Salvage: Similarly, pyrimidine nucleoside phosphorylases, such as uridine phosphorylase, can generate ribose 1-phosphate from pyrimidine nucleosides. wikipedia.orgebi.ac.uk The ribose 1-phosphate can then be used, for instance, to convert uracil (B121893) back into the nucleoside uridine, which can then be phosphorylated to UMP by a kinase. wikipedia.orgnih.gov This allows for the recycling of pyrimidine bases in a PRPP-independent manner. nih.gov The ribose 1-phosphate itself can be isomerized to ribose 5-phosphate, re-entering the central pool of pentose phosphates. ontosight.ai
Involvement in Specialized Metabolic Routes
In some Gram-negative bacteria, under conditions of phosphate starvation, a specialized pathway known as the carbon-phosphorus (C-P) lyase pathway is activated to utilize organophosphonates as a phosphorus source. nih.govresearchgate.net This complex multi-enzyme system, encoded by the phn operon, facilitates the cleavage of the highly stable C-P bond. researchgate.nethawaii.edu
Research has elucidated that this pathway involves the attachment of the phosphonate (B1237965) compound to a ribose derivative before the C-P bond is broken. nih.gov Specifically, the process can lead to the formation of an α-D-ribose-1-methylphosphonate-5-phosphate intermediate when methylphosphonate (B1257008) is the substrate. nih.govbeilstein-institut.de The C-P lyase machinery, particularly the enzyme PhnJ, which is a radical S-adenosylmethionine (SAM) enzyme, then cleaves the C-P bond. researchgate.netebi.ac.uk This cleavage results in the formation of an alkane (e.g., methane) and a ribose derivative, α-D-ribose-1,2-cyclic-phosphate-5-phosphate (PRcP). nih.govnih.gov
Subsequent enzymatic reactions convert these products into metabolically useful forms. For instance, the enzyme PhnN has been identified as a ribose 1,5-bisphosphate phosphokinase, which phosphorylates ribose 1,5-bisphosphate to produce 5-phospho-α-D-ribosyl 1-diphosphate (PRPP), a key metabolite for nucleotide synthesis. asm.orgnih.gov This indicates that a derivative of ribulose is a key intermediate in the final stages of processing the products of C-P bond cleavage.
Alpha-D-ribulose, primarily as D-ribulose-5-phosphate (Ru5P), is a central hub connecting pentose metabolism with the major pathways of glycolysis and gluconeogenesis. hmdb.ca This link is established through the non-oxidative branch of the pentose phosphate pathway (PPP). nih.govlibretexts.org
Ru5P can be acted upon by two key enzymes:
Ribose-5-phosphate isomerase (RPI) , which reversibly converts Ru5P into D-ribose-5-phosphate (R5P). wikipedia.orglibretexts.org
Ribulose-5-phosphate 3-epimerase (RPE) , which reversibly converts Ru5P into D-xylulose-5-phosphate (Xu5P). hmdb.canih.gov
These two pentose phosphates, R5P and Xu5P, are substrates for the enzymes transketolase and transaldolase. These enzymes shuffle carbon units to generate intermediates for the glycolytic and gluconeogenic pathways, namely fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P). nih.govlibretexts.org For example, transketolase can transfer a two-carbon unit from Xu5P to R5P, yielding the seven-carbon sedoheptulose-7-phosphate and the three-carbon G3P. nih.gov These intermediates can then be further converted to F6P and G3P, which directly enter glycolysis for energy production or gluconeogenesis for glucose synthesis. libretexts.orgportlandpress.com This connection allows the cell to adapt the output of the PPP based on its metabolic needs for NADPH, nucleotide precursors, or glycolytic intermediates. libretexts.org
| Enzyme | Substrate(s) | Product(s) | Connecting Pathway |
|---|---|---|---|
| Ribulose-5-Phosphate 3-Epimerase | D-Ribulose-5-Phosphate | D-Xylulose-5-Phosphate | Non-oxidative PPP |
| Ribose-5-Phosphate Isomerase | D-Ribulose-5-Phosphate | D-Ribose-5-Phosphate | Non-oxidative PPP |
| Transketolase | D-Xylulose-5-Phosphate + D-Ribose-5-Phosphate | Glyceraldehyde-3-Phosphate + Sedoheptulose-7-Phosphate | Non-oxidative PPP |
| Transaldolase | Glyceraldehyde-3-Phosphate + Sedoheptulose-7-Phosphate | Fructose-6-Phosphate + Erythrose-4-Phosphate | Non-oxidative PPP |
While this compound is not a direct intermediate in the classic Entner-Doudoroff (ED) pathway, which primarily catabolizes glucose, its isomers and phosphorylated derivatives are central to other alternative sugar utilization pathways. ontosight.aiwikipedia.org
A prominent example is the bacterial pathway for L-arabinose metabolism. smpdb.cahmdb.ca In organisms like Escherichia coli and Bacillus subtilis, L-arabinose is taken up and isomerized to L-ribulose by the enzyme L-arabinose isomerase. asm.orgnih.gov L-ribulose is then phosphorylated by L-ribulokinase to form L-ribulose-5-phosphate. asm.orgresearchgate.net This is where the connection to the central pentose pool occurs: L-ribulose-5-phosphate 4-epimerase converts L-ribulose-5-phosphate into D-xylulose-5-phosphate. smpdb.canih.gov D-xylulose-5-phosphate is a direct product of D-ribulose-5-phosphate epimerization and an intermediate in the PPP, thus linking L-arabinose catabolism to the central metabolic network. smpdb.ca
The Entner-Doudoroff pathway itself is an alternative to glycolysis found in many bacteria, but it is generally restricted to hexose (B10828440) sugars like glucose and does not directly involve pentoses like ribulose. libretexts.orgnih.govlibretexts.org The connection of this compound to alternative sugar metabolism is therefore primarily through pathways like L-arabinose utilization that feed into the pentose phosphate pathway.
| Enzyme | Reaction | Relevance to Ribulose Metabolism |
|---|---|---|
| L-arabinose isomerase | L-Arabinose → L-Ribulose | Produces the L-isomer of ribulose. nih.gov |
| L-ribulokinase | L-Ribulose → L-Ribulose-5-phosphate | Phosphorylates L-ribulose. asm.org |
| L-ribulose-5-phosphate 4-epimerase | L-Ribulose-5-phosphate → D-Xylulose-5-phosphate | Connects the L-arabinose pathway to the pentose phosphate pathway via an epimer of D-ribulose-5-phosphate. smpdb.canih.gov |
This compound is a direct precursor for the biosynthesis of riboflavin (B1680620) (vitamin B2). nih.govengineering.org.cn The pathway begins with two key molecules: guanosine triphosphate (GTP) and D-ribulose-5-phosphate (Ru5P). nih.govresearchgate.net One molecule of riboflavin is synthesized from one molecule of GTP and two molecules of Ru5P. nih.gov
The pathway involves two converging branches. nih.gov In one branch, GTP is converted through several steps to produce 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.gov In the other branch, the enzyme 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) synthase, also known as RibB, catalyzes the conversion of D-ribulose-5-phosphate into DHBP and formate. frontiersin.orgacs.org
DHBP then condenses with the pyrimidine derivative from the GTP branch to form 6,7-dimethyl-8-ribityllumazine. nih.gov This reaction is catalyzed by lumazine (B192210) synthase. Finally, the enzyme riboflavin synthase catalyzes a dismutation reaction between two molecules of the lumazine derivative to produce one molecule of riboflavin and one molecule of the pyrimidine derivative, which is recycled back into the pathway. nih.gov Therefore, the carbon backbone of the xylene ring in riboflavin is directly derived from D-ribulose-5-phosphate.
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 (GTP Branch) | GTP cyclohydrolase II | Guanosine triphosphate (GTP) | 2,5-diamino-6-ribosylamino-pyrimidinone 5′-phosphate (DARP) |
| 2 (Ru5P Branch) | 3,4-dihydroxy-2-butanone-4-phosphate synthase | D-Ribulose-5-Phosphate | 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) + Formate. acs.org |
| 3 (Convergence) | Lumazine synthase | DHBP + 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 6,7-dimethyl-8-ribityllumazine. nih.gov |
| 4 (Final) | Riboflavin synthase | 2x 6,7-dimethyl-8-ribityllumazine | Riboflavin + 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.gov |
Enzymology of Alpha D Ribulose and Derivatives
Ribulose-5-Phosphate Isomerase (RPI) Activity and Catalytic Mechanisms
Ribose-5-phosphate (B1218738) isomerase (RPI, EC 5.3.1.6) is an enzyme that catalyzes the reversible isomerization between ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P) ebi.ac.ukmedtigo.comwikipedia.org. This reaction is crucial for the pentose (B10789219) phosphate (B84403) pathway, particularly in the non-oxidative phase, where it helps in the recycling of sugar phosphates back into glycolysis medtigo.comlibretexts.org. RPI exists in two main isoforms, RPIA and RPIB, which exhibit distinct structural and functional characteristics and are found across various organisms medtigo.comresearchgate.net.
The catalytic mechanism of RPI is understood to proceed via a concerted acid-base catalysis, often involving an enediolate intermediate ebi.ac.uk. In Escherichia coli, for instance, RpiB utilizes Cys66 as a catalytic base, primed by Asp9, to deprotonate the C2 atom of ribose-5-phosphate, forming the enediolate intermediate. Protons are then shuttled via Thr68, leading to the tautomerization and formation of D-ribulose 5-phosphate ebi.ac.uk. The enzyme's ability to catalyze this reaction is vital for cells, especially rapidly dividing ones that have a high demand for nucleotides, as R5P is a precursor for nucleotide synthesis medtigo.com.
Ribulose-5-Phosphate 3-Epimerase (RPE) Catalysis
Ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1), also known as phosphopentose epimerase, catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate wikipedia.orgresearchgate.netuniprot.orgoup.comebi.ac.ukrcsb.org. This reaction is fundamental for both the Calvin cycle, where it aids in the regeneration of ribulose 1,5-bisphosphate, and the pentose phosphate pathway wikipedia.orgresearchgate.netoup.com. RPE is considered an amphibolic enzyme, participating in both catabolic and anabolic pathways ebi.ac.uk.
Enzyme Structure and Active Site Characteristics
RPE enzymes typically exhibit a conserved (β/α)8-barrel, or TIM barrel, structure, a common fold among many enzymes researchgate.netoup.comrcsb.orgnih.govnih.govresearchgate.net. This structure provides a stable scaffold for the active site. Many RPEs are metalloenzymes, often requiring a divalent metal ion, such as Zn2+ or Fe2+, for catalysis and structural stability researchgate.netoup.comrcsb.orgnih.govnih.gov. For example, human RPE (hRPE) utilizes Fe2+, which is octahedrally coordinated within the active site rcsb.org. The active site typically contains key catalytic residues, such as aspartic acid residues, which are positioned to facilitate proton transfers in an acid-base catalytic mechanism ebi.ac.ukrcsb.orgresearchgate.net. Methionine residues have also been implicated in stabilizing reactive intermediates through an "electrostatic cushion" effect ebi.ac.uknih.gov.
Catalytic Mechanism and Enediol Intermediates
The catalytic mechanism of RPE involves the abstraction of a proton from the C3 carbon of D-ribulose 5-phosphate by a catalytic base, leading to the formation of a cis-enediolate intermediate wikipedia.orgebi.ac.uknih.govnih.govresearchgate.net. This intermediate is stabilized by the metal ion in the active site and potentially by nearby residues. Subsequently, a catalytic acid donates a proton to the C3 position of the enediolate, resulting in the formation of D-xylulose 5-phosphate. The reaction is reversible, allowing for the interconversion between these two epimers wikipedia.orgoup.com.
Ribokinase in Pentose Phosphorylation
Ribokinase (EC 2.7.1.15) is an enzyme responsible for the phosphorylation of ribose at the 5'-hydroxyl group, using ATP as the phosphate donor and requiring magnesium ions uniprot.orgebi.ac.ukreactome.orgdrugbank.com. This reaction is the initial step in ribose metabolism, trapping ribose within the cell and preparing it for further utilization ebi.ac.ukdrugbank.com. The resulting D-ribose-5-phosphate is a crucial intermediate for the synthesis of nucleotides, histidine, tryptophan, and for entry into the pentose phosphate pathway uniprot.orgebi.ac.ukdrugbank.com.
Ribokinase belongs to the Ribokinase superfamily, sharing conserved motifs with enzymes like fructokinase and adenosine (B11128) kinase uniprot.orgebi.ac.uk. The catalytic mechanism involves an aspartic acid residue acting as a base to deprotonate the 5'-hydroxyl group of ribose, which then attacks the gamma-phosphate of ATP. The transition state is stabilized by an "anion hole" formed by backbone amide groups, and magnesium ions play a critical role in coordinating the phosphate groups of ATP and ADP ebi.ac.uk. While ribose and deoxyribose are primary substrates, research has explored engineering ribokinase for broader substrate specificity nih.gov.
Nucleoside Phosphorylases and Alpha-D-Ribose 1-Phosphate Production
Nucleoside phosphorylases (NPs) are a class of transferase enzymes that catalyze the reversible phosphorolysis of nucleosides. In the presence of inorganic phosphate, they cleave the glycosidic bond of a nucleoside to yield a free base and a pentose-1-phosphate, such as alpha-D-ribose 1-phosphate researchgate.netbsmiab.orgasm.orgacs.orgnovocib.comnih.govecmdb.ca. This reaction is a key component of the salvage pathways for nucleoside biosynthesis, providing an alternative route to de novo synthesis researchgate.netbsmiab.orgnovocib.comnih.gov.
Reaction Reversibility and Specificity
Nucleoside phosphorylases are generally classified into purine (B94841) nucleoside phosphorylases (PNPs) and pyrimidine (B1678525) nucleoside phosphorylases (PyNPs), based on their substrate specificity researchgate.netbsmiab.orgasm.orgacs.org. These enzymes are known for their reversibility, meaning they can also catalyze the synthesis of nucleosides by transferring a ribose or deoxyribose moiety from a pentose-1-phosphate to a nucleobase researchgate.netbsmiab.orgacs.orgnovocib.comnih.gov. This reversibility makes NPs valuable tools for the enzymatic synthesis of nucleoside analogues, which often have therapeutic applications researchgate.netbsmiab.orgnovocib.com.
Structural studies have revealed that NPs fall into two main families, characterized by distinct subunit folds and quaternary structures, but all catalyze the phosphorolysis of nucleosides nih.gov. The specificity of these enzymes can vary, with some accepting a range of purine and pyrimidine nucleosides, while others are more specific researchgate.netasm.orgacs.org. For instance, purine nucleoside phosphorylase (PNP) catalyzes the reaction: purine nucleoside + phosphate ⇌ purine + alpha-D-ribose 1-phosphate novocib.comecmdb.casigmaaldrich.com. The equilibrium of this reaction can be shifted to favor synthesis or phosphorolysis depending on substrate concentrations and reaction conditions researchgate.netacs.org.
Kinetic Studies and Mechanisms
The enzymatic activity of alpha-D-Ribulose and its related compounds is characterized by complex kinetic mechanisms, often involving multiple substrates. Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a pivotal enzyme in photosynthesis, serves as a prominent example. Research indicates that RuBisCO typically follows a sequential reaction mechanism, where substrates bind to the enzyme before any product is released acs.orgbu.edu. Specifically, studies suggest that RuBisCO operates via an ordered, sequential bi-bi mechanism, or a sequential random bi-bi mechanism, depending on the specific conditions and enzyme form ucl.ac.ukosti.govresearchgate.net. In a sequential random bi-bi mechanism, both substrates can bind to the enzyme in any order, leading to the formation of a ternary complex before catalysis occurs osti.gov. Conversely, ordered sequential mechanisms dictate a specific order of substrate binding acs.orgresearchgate.net.
The kinetic parameters of RuBisCO, such as the catalytic turnover rate (kcat) and Michaelis constants (KM), exhibit a surprisingly narrow dynamic range across different species and conditions, with multiplicative standard deviations typically less than threefold acs.org. This suggests that Rubisco evolution may be tightly constrained by physicochemical limits related to CO2/O2 discrimination acs.org. For instance, the rate of CO2 addition to the enzyme-substrate complex appears to be closely linked to the rate of O2 addition, indicating a fundamental trade-off in its catalytic efficiency acs.org. Kinetic isotope effect studies, particularly using deuterium (B1214612) ([3-2H]ribulose 1,5-bisphosphate), provide insights into the rate-limiting steps and the nature of the transition states involved in these reactions acs.org. These studies help elucidate whether the enolization of ribulose-1,5-bisphosphate or the subsequent addition of CO2 or O2 is the rate-determining step oup.com.
Structural Biology of Enzymes Interacting with Ribulose Substrates
Role of Conformational Change and Protein Flexibility in Catalysis
Enzymes interacting with ribulose substrates often exhibit dynamic properties, including conformational changes and protein flexibility, which are integral to their catalytic function oup.com. Upon substrate binding, enzymes can undergo induced-fit conformational alterations, optimizing the active site for catalysis. Protein flexibility allows for the precise positioning of catalytic residues and can facilitate the transition through high-energy intermediate states. For RuBisCO, the interplay between enzyme structure and flexibility is crucial for both substrate binding and the subsequent chemical transformations oup.com. For example, the release of inhibitory RuBP from an inactive enzyme complex can be facilitated by conformational changes induced by Rubisco activase, highlighting the role of protein dynamics in regulating enzyme activity oup.com. Understanding these dynamic aspects through techniques like NMR spectroscopy and computational modeling can provide a deeper understanding of catalytic mechanisms and enzyme regulation.
Kinetic Characterization of this compound Related Enzymes
Enzyme Concentration Effects on Reaction Rates
The relationship between enzyme concentration and reaction rate is a fundamental aspect of enzyme kinetics. For most enzyme-catalyzed reactions, under conditions where substrate concentration is not limiting and product inhibition is negligible, the initial reaction velocity is directly proportional to the enzyme concentration. This linear relationship, described by the Michaelis-Menten equation when substrate is saturating, means that doubling the enzyme concentration will double the reaction rate bu.edu. This principle is crucial for experimental design, allowing researchers to ensure that the reaction rate is measurable and that the enzyme concentration is not a limiting factor in determining the observed kinetics. Deviations from this linear relationship can indicate factors such as substrate depletion, product accumulation, or enzyme instability over time.
Ligand Concentration Effects and Kinetic Parameters (e.g., Km)
Enzyme kinetics provides critical insights into an enzyme's efficiency and substrate affinity. The Michaelis-Menten model describes the relationship between reaction velocity and substrate concentration, defining key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), from which the catalytic rate constant (kcat) can be derived. Km is indicative of the substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for its substrate; a lower Km generally signifies higher affinity. Kcat represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate, indicating the enzyme's catalytic turnover rate.
Ribulose-5-phosphate-3-epimerase (RPE), classified under EC 5.1.3.1, catalyzes the reversible epimerization of Ribulose-5-phosphate (Ru5P) to Xylulose-5-phosphate (Xu5P). Kinetic studies have revealed significant variations in the kinetic parameters of RPE across different species and experimental conditions. For instance, the RPE isoform 1 from Chlamydomonas reinhardtii (CrRPE1) exhibits a Michaelis-Menten constant (Km) for Ru5P of approximately 1.52 ± 0.19 mM and a kcat of 273 ± 17 s⁻¹ oup.com. When acting on Xylulose-5-phosphate (X5P), CrRPE1 shows a Km of 0.716 ± 0.09 mM and a kcat of 80.7 ± 7.9 s⁻¹ biorxiv.org. In contrast, RPE from Spinacia oleracea (spinach) demonstrates a markedly higher affinity for Ru5P, with reported Km values ranging from 0.22 to 0.25 mM nih.govcnr.it. The kcat for spinach RPE has been reported as 7083 s⁻¹, resulting in a catalytic efficiency (kcat/Km) of 3.2 x 10⁷ M⁻¹s⁻¹ nih.gov. Site-directed mutagenesis studies on spinach RPE identified Asp186 as a crucial catalytic residue; a D186A mutant showed a tenfold increase in Km for D-ribulose 5-phosphate compared to the wild-type enzyme, indicating a significant impairment in substrate binding nih.gov.
Table 1: Kinetic Parameters of Ribulose-5-phosphate-3-epimerase (RPE)
| Enzyme Source / Mutant | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| C. reinhardtii RPE1 | Ru5P | 1.52 ± 0.19 | 273 ± 17 | ~1.8 x 10⁵ | oup.com |
| C. reinhardtii RPE1 | X5P | 0.716 ± 0.09 | 80.7 ± 7.9 | ~1.1 x 10⁵ | biorxiv.org |
| S. oleracea RPE (recombinant) | Ru5P | 0.22 | 7083 | 3.2 x 10⁷ | nih.gov |
| S. oleracea RPE (native) | Ru5P | 0.22-0.25 | - | - | nih.govcnr.it |
| S. oleracea RPE (D186A mutant) | D-ribulose 5-phosphate | ~2.2 (10x WT) | - | - | nih.gov |
Note: Km values are for Ribulose-5-phosphate (Ru5P) unless otherwise specified. X5P denotes Xylulose-5-phosphate. kcat values are often derived from Vmax and protein concentration, and may vary based on experimental conditions.
pH and Temperature Dependence of Enzyme Activity
Enzyme activity is highly sensitive to environmental conditions, particularly pH and temperature, which influence protein conformation and the ionization state of amino acid residues in the active site. While specific data detailing the pH and temperature optima for Ribulose-5-phosphate-3-epimerase (RPE) were not extensively detailed in the provided search results, general principles of enzyme kinetics apply.
Enzymes typically exhibit a characteristic pH optimum, where their catalytic activity is maximal. Deviations from this optimum, either towards more acidic or more alkaline conditions, can lead to a decrease in activity due to changes in the protonation state of critical amino acid residues involved in substrate binding or catalysis. Extreme pH values can also lead to irreversible denaturation of the enzyme. Similarly, temperature influences enzyme activity by affecting the kinetic energy of molecules and the frequency of effective collisions between the enzyme and substrate. Enzyme activity generally increases with temperature up to an optimal point, beyond which it rapidly declines due to thermal denaturation of the protein structure aakash.ac.in.
The sensitivity of RPE to chelating agents like EDTA and TPEN, which significantly decrease its catalytic activity, suggests that metal ions are likely involved in its function cnr.it. The specific requirements for metal cofactors can influence the enzyme's optimal pH and temperature range, as these ions can play roles in stabilizing the enzyme's structure or facilitating catalytic steps.
Activation and Inhibition Mechanisms
The activity of Ribulose-5-phosphate-3-epimerase (RPE) can be modulated by various molecules that act as activators or inhibitors. Glyceraldehyde-3-phosphate (G3P) has been identified as a competitive inhibitor of spinach RPE, with a reported inhibition constant (Ki) of 0.9 mM nih.gov. Competitive inhibition occurs when a molecule structurally similar to the substrate binds to the active site, preventing the substrate from binding.
The sensitivity of RPE to chelating agents suggests a requirement for metal cofactors, such as zinc, which are common in metalloenzymes cnr.it. While specific activators for RPE were not detailed, the presence of metal ions is often crucial for maintaining the enzyme's active conformation and catalytic efficiency.
In broader metabolic contexts, while not direct modulators of RPE itself, other sugar phosphates can influence related pathways. For instance, ribose-5-phosphate has been noted to allosterically inhibit a related kinase in wheat oup.com. Furthermore, the regulation of Rubisco, a key enzyme in carbon fixation that utilizes ribulose-1,5-bisphosphate, involves specific activases and inhibitory sugar phosphates oup.comresearchgate.netoup.comfrontiersin.org. These mechanisms highlight the intricate regulatory networks within carbohydrate metabolism, ensuring efficient flux through pathways like the Calvin-Benson cycle and the pentose phosphate pathway.
Compound List:
this compound
Ribulose-5-phosphate (Ru5P)
Xylulose-5-phosphate (Xu5P)
Glyceraldehyde-3-phosphate (G3P)
D-ribulose
D-ribulose 5-phosphate
Glycerol-3-phosphate (G3P)
Regulation of Alpha D Ribulose Metabolism
Cellular Demand-Driven Regulation of Pentose (B10789219) Phosphate (B84403) Pathway Flux
The flux of glucose through the pentose phosphate pathway is highly responsive to the metabolic requirements of the cell, particularly the demand for NADPH and ribose-5-phosphate (B1218738). nih.govnih.govfrontiersin.org The direction and rate of the PPP can be adjusted to cater to four primary metabolic scenarios:
High demand for both NADPH and ribose-5-phosphate: This scenario is common in rapidly dividing cells that are actively synthesizing DNA, RNA, and fatty acids. youtube.com Under these conditions, the oxidative phase of the PPP is highly active, converting glucose-6-phosphate to ribulose-5-phosphate, which is then isomerized to ribose-5-phosphate. This process generates two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. nih.gov
High demand for ribose-5-phosphate with balanced NADPH levels: When the primary need is for nucleotide synthesis and the cellular NADPH levels are sufficient, the flux through the oxidative phase is reduced. nih.govdroracle.ai Instead, the non-oxidative phase of the PPP can operate in reverse, utilizing intermediates from glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, to synthesize ribose-5-phosphate. nih.govyoutube.com
High demand for NADPH with balanced ribose-5-phosphate levels: In tissues heavily involved in reductive biosynthesis, such as the liver and adipose tissue, or in cells under high oxidative stress, the demand for NADPH is paramount. nih.govwikipedia.org In this situation, the oxidative phase of the PPP is active, and the resulting ribose-5-phosphate is converted back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) by the non-oxidative phase. youtube.com These intermediates can then be recycled back to glucose-6-phosphate to generate more NADPH. nih.gov
Balanced demand for ATP and NADPH: When the cell requires both energy in the form of ATP and reducing power as NADPH, the intermediates of the PPP, fructose-6-phosphate and glyceraldehyde-3-phosphate, can enter the glycolytic pathway to be converted to pyruvate, which then proceeds to the citric acid cycle for ATP production. youtube.com
NADP+/NADPH Ratio as a Regulatory Mechanism
The primary and most immediate level of regulation for the oxidative phase of the pentose phosphate pathway is the intracellular ratio of NADP+ to NADPH. nih.govresearchgate.net This ratio directly controls the activity of the rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD). wikipedia.org
Inhibition by NADPH: High concentrations of NADPH act as a potent competitive inhibitor of G6PD. When the cellular demand for NADPH in reductive biosynthesis and antioxidant defense is low, its concentration rises, leading to the inhibition of G6PD and a decrease in the flux through the oxidative PPP. frontiersin.org
Stimulation by NADP+: Conversely, an increase in the consumption of NADPH for processes like fatty acid synthesis, cholesterol synthesis, or the reduction of glutathione (B108866), leads to a higher concentration of NADP+. wikipedia.orgnih.gov NADP+ is a substrate for G6PD and also acts as an allosteric activator, thereby stimulating the enzyme and increasing the production of NADPH to meet the cellular demand. wikipedia.orgnih.gov
The typical cytosolic ratio of NADPH to NADP+ is approximately 100:1, which keeps G6PD largely inhibited under basal conditions. wikipedia.org A slight decrease in this ratio can lead to a significant increase in G6PD activity, highlighting the sensitivity of this regulatory mechanism.
Genetic Regulation of Enzyme Expression
The expression of the genes encoding the enzymes of the pentose phosphate pathway is subject to transcriptional regulation, ensuring that the cellular capacity for NADPH and ribose-5-phosphate synthesis can be adjusted over the long term in response to hormonal and metabolic signals.
Key transcription factors involved in this regulation include:
Sterol Regulatory Element-Binding Protein (SREBP-1c): This transcription factor is a major regulator of lipogenesis and is activated by insulin (B600854). ovid.comnih.gov SREBP-1c upregulates the transcription of genes for several lipogenic enzymes and also for G6PD and 6-phosphogluconate dehydrogenase (6PGD), the two NADPH-producing enzymes of the PPP. scienceopen.com This coordinated regulation ensures a sufficient supply of NADPH for fatty acid synthesis. nih.gov
Carbohydrate-Responsive Element-Binding Protein (ChREBP): ChREBP is activated in response to high glucose levels, independently of insulin. nih.govnih.gov It plays a crucial role in upregulating the expression of genes involved in glycolysis and lipogenesis, including G6PD, thereby linking high carbohydrate intake to increased NADPH production. researchgate.net
The genetic regulation of PPP enzymes allows cells and tissues to adapt to different physiological states, such as the fed state, where insulin and glucose levels are high, promoting energy storage in the form of fats. ovid.com
Allosteric Regulation and Feedback Inhibition in Biosynthetic Pathways
Beyond the direct regulation of the pentose phosphate pathway, the metabolism of its products is controlled by allosteric regulation and feedback inhibition in the biosynthetic pathways that utilize them.
Allosteric Regulation of G6PD: The activity of glucose-6-phosphate dehydrogenase (G6PD) is not only regulated by the competitive inhibition of NADPH at the active site but also through an allosteric mechanism involving a structural NADP+ molecule. pnas.orgnih.gov The binding of NADP+ to a site distinct from the catalytic center induces a conformational change that stabilizes the active dimeric and tetrameric forms of the enzyme, thereby enhancing its catalytic activity. pnas.orgpnas.org
Feedback Inhibition in Nucleotide Synthesis: Ribose-5-phosphate, a key product of the PPP, is a precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. libretexts.org These biosynthetic pathways are tightly regulated by feedback inhibition. The final products of these pathways, such as adenosine (B11128) monophosphate (AMP), guanosine (B1672433) monophosphate (GMP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP), act as allosteric inhibitors of the key regulatory enzymes at the beginning of their respective synthesis pathways. frontiersin.orgthesciencenotes.com For instance, AMP and GMP inhibit glutamine-phosphoribosyl pyrophosphate amidotransferase, the first committed step in purine biosynthesis. nih.govthesciencenotes.com This ensures that the production of nucleotides is finely tuned to the cellular requirements, preventing the wasteful expenditure of energy and resources. brainkart.com
Transcriptional and Post-Translational Control
The activity of the enzymes involved in alpha-D-ribulose metabolism is further modulated by transcriptional and post-translational mechanisms, providing additional layers of control.
Transcriptional Control: As mentioned in section 5.3, transcription factors like SREBP-1c and ChREBP play a pivotal role in the genetic regulation of PPP enzymes. nih.govnih.gov Hormonal signals, such as insulin, can stimulate the transcription of the G6PD gene, leading to an increased synthesis of the enzyme. youtube.com
Post-Translational Modifications (PTMs): The activity of G6PD, the rate-limiting enzyme of the PPP, is regulated by various post-translational modifications. nih.govresearchgate.net These modifications can rapidly and reversibly alter the enzyme's function in response to cellular signals. weebly.com
| Modification | Description | Effect on G6PD |
| Phosphorylation | The addition of a phosphate group to serine, threonine, or tyrosine residues. nih.govweebly.com | Can modulate enzyme activity in response to various signaling pathways. researchgate.net |
| Acetylation | The addition of an acetyl group to lysine (B10760008) residues. nih.gov | Deacetylation by SIRT2 has been shown to activate G6PD, enhancing NADPH production to counteract oxidative stress. wikipedia.org |
| O-GlcNAcylation | The attachment of N-acetylglucosamine to serine or threonine residues. nih.gov | This modification can alter protein stability and activity in response to nutrient availability. researchgate.net |
| Ubiquitination | The attachment of ubiquitin, which can target the protein for degradation. nih.gov | Regulates the turnover and cellular levels of the G6PD protein. researchgate.net |
These PTMs provide a dynamic and rapid means of controlling the flux through the pentose phosphate pathway, allowing cells to quickly adapt to changing metabolic conditions and environmental stresses. nih.govresearchgate.net
Metabolic Engineering and Biotechnological Applications
Enhancement of Specific Metabolite Production (e.g., Riboflavin (B1680620), Cytidine (B196190) 5'-Monophosphate)
The biosynthesis of several valuable compounds originates from α-D-Ribulose-5-Phosphate (Ru5P). Consequently, metabolic engineering efforts frequently target the increased availability of this precursor to boost final product titers.
Riboflavin (Vitamin B2) Riboflavin biosynthesis in microorganisms like Bacillus subtilis and Escherichia coli directly utilizes Ru5P and guanosine (B1672433) 5'-triphosphate (GTP) as the two primary precursors. mdpi.comengineering.org.cn The industrial production of riboflavin has largely shifted from chemical synthesis to microbial fermentation, with engineered B. subtilis being a particularly competitive producer. nih.govsci-hub.sesci-hub.se Engineering strategies focus on increasing the supply of both Ru5P and GTP. mdpi.comnih.gov For instance, in a recombinant riboflavin-producing B. subtilis strain, the pentose (B10789219) phosphate (B84403) pathway was identified as a major route for glucose catabolism, highlighting its importance for precursor supply. nih.gov By overexpressing key genes in the riboflavin biosynthetic pathway and enhancing the carbon flux through the PPP, significant increases in riboflavin production have been achieved. nih.gov One study reported that an engineered B. subtilis strain reached a riboflavin yield of 26.5 g/L after three days of fermentation. mdpi.com Another effort, through fed-batch fermentation of an engineered E. coli strain, achieved a titer of 1,574.60 mg/L. nih.gov
| Organism | Engineering Strategy | Resulting Riboflavin Titer | Reference |
|---|---|---|---|
| Bacillus subtilis | Overexpression of riboflavin synthesis gene operon (pMX45) | 4.5 g/L | mdpi.com |
| Bacillus subtilis RF1 | purR knockout, tnrA and glnR knockdown, dynamic control of vgb gene | 10.71 g/L | sci-hub.se |
| Escherichia coli BL21 | Overexpression of ribA, ribB, ribC, ribD, ribE; overexpression of zwf; disruption of FMN riboswitch | 1,574.60 mg/L | nih.gov |
| Bacillus subtilis | Individual overexpression of ribA | 0.47 g/L | engineering.org.cn |
Cytidine 5'-Monophosphate (CMP) CMP is a key nucleotide intermediate with applications in the food and pharmaceutical industries. nih.gov Its biosynthesis relies on the precursor 5-phospho-α-D-ribose 1-diphosphate (PRPP), which is synthesized directly from ribose-5-phosphate (B1218738), a derivative of α-D-Ribulose. nih.govdbcls.jp Systematic metabolic engineering of E. coli has been employed to create efficient CMP-producing strains. nih.gov Strategies include blocking the degradation pathways of cytidine and CMP, eliminating feedback inhibition, and enhancing the supply of the precursor PRPP. nih.govnih.gov In one study, enhancing the PRPP supply was a key step that led to a final CMP titer of 417.9 mg/L in an engineered E. coli strain. nih.gov A different systematic engineering approach in E. coli resulted in a CMP yield of 1013.6 mg/L in shake flasks, which was scaled up to 15.3 g/L in a 50 L bioreactor. nih.govresearchgate.net
| Organism | Engineering Strategy | Resulting CMP Titer | Reference |
|---|---|---|---|
| Escherichia coli CM012 | Blocked CMP degradation, enhanced cytidine flux, enhanced PRPP supply | 417.9 mg/L | nih.gov |
| Escherichia coli | Systematic deletion of competing pathways, overexpression of rate-limiting genes, blocking CMP phosphorylation | 15.3 g/L (50 L bioreactor) | nih.gov |
Manipulation of Carbon Flux within Central Carbon Metabolism
A primary goal of metabolic engineering for products derived from Ru5P is to redirect the flow of carbon from central metabolic pathways, such as glycolysis, towards the pentose phosphate pathway (PPP). acs.orgresearchgate.netnih.gov The PPP is the primary source of both Ru5P and the reducing cofactor NADPH, which is essential for many biosynthetic reactions. nih.govcreative-proteomics.com
Metabolic flux analysis is a critical tool used to understand and quantify the flow of carbon through metabolic networks, helping to identify bottlenecks and guide engineering strategies. creative-proteomics.commdpi.com Studies in riboflavin-producing B. subtilis have confirmed that the PPP is a major pathway for glucose catabolism, underscoring the need to enhance flux through this route. nih.gov
Strategies to manipulate carbon flux include:
Upregulating the Oxidative PPP: Overexpressing the gene for glucose-6-phosphate dehydrogenase (zwf), the rate-limiting enzyme of the oxidative PPP, can increase carbon flow into the pathway, thereby boosting the supply of Ru5P and NADPH. nih.govcreative-proteomics.com
Downregulating Glycolysis: Weakening or knocking out genes in the upper part of glycolysis can divert glucose-6-phosphate away from this pathway and into the PPP. For example, replacing the native promoter of the glucose-6-phosphate isomerase gene (pgi), which converts glucose-6-phosphate to fructose-6-phosphate (B1210287), with a weaker or regulated promoter has been shown to redirect carbon flux into the PPP in Corynebacterium glutamicum. acs.orgresearchgate.net This strategy increased the carbon flux split ratio into the PPP from 39% to 83% under aerobic conditions. acs.orgresearchgate.net
Rerouting via the Non-oxidative PPP: Deletion of the pgi gene can cause a complete redirection of carbon towards the PPP. d-nb.info The subsequent reflux of carbon from the PPP back into glycolysis occurs via the non-oxidative branch, which involves enzymes like transketolase and transaldolase. nih.govd-nb.info
These manipulations rearrange the global metabolic flux of the cell, channeling precursors toward the desired biosynthetic pathway. nih.gov
Targeted Gene Overexpression and Knockout Strategies
To achieve the desired manipulation of carbon flux and enhancement of metabolite production, specific genes are targeted for either overexpression or inactivation (knockout). nih.govnumberanalytics.com
Gene Overexpression: This strategy aims to amplify the activity of key enzymes to increase flux through a desired pathway or to overcome rate-limiting steps.
rib Operon: In riboflavin production, the entire riboflavin synthesis operon (ribA, ribB, ribH, etc.) is often overexpressed to pull the metabolic flux from the precursors GTP and Ru5P towards the final product. mdpi.com
Pentose Phosphate Pathway Genes: As mentioned, overexpressing zwf (glucose-6-phosphate dehydrogenase) is a common strategy to enhance the PPP. nih.gov In some cases, other PPP-related genes are also overexpressed to improve riboflavin production. nih.gov
Purine (B94841) Biosynthesis Genes: Since GTP is a co-precursor for riboflavin, genes in the purine de novo synthesis pathway are also targeted for overexpression to ensure a balanced supply of both precursors. nih.gov
Gene Knockout: This strategy is used to eliminate competing pathways that drain precursors or to remove negative regulatory controls.
rpe (Ribulose-5-phosphate 3-epimerase): The enzyme Rpe catalyzes the conversion of Ru5P to xylulose 5-phosphate (X5P). nih.gov Inactivating the rpe gene in B. subtilis was shown to reduce the consumption of Ru5P, thereby enhancing the carbon flux toward riboflavin biosynthesis and significantly increasing production. nih.govfrontiersin.org
Competing Carbon Pathways: Genes for pathways that divert key intermediates away from the target product are often deleted. For example, in E. coli engineered for CMP production, genes involved in pyrimidine (B1678525) precursor competing pathways were deleted to increase cytidine biosynthesis. nih.gov
Regulatory Genes: Knocking out genes that encode for transcriptional repressors can de-repress entire metabolic pathways. In B. subtilis, knocking out the purine repressor gene purR was shown to increase the precursor supply pool for riboflavin synthesis. sci-hub.se
Modern gene-editing tools like CRISPR-Cas9 have greatly facilitated the ability to perform multiple, targeted gene knockouts simultaneously, enabling the construction of complex and highly optimized production strains. numberanalytics.comnumberanalytics.com
| Target Gene(s) | Organism | Modification | Objective | Reference |
|---|---|---|---|---|
| zwf | Escherichia coli | Overexpression | Increase carbon flux into Pentose Phosphate Pathway for riboflavin production | nih.gov |
| rpe | Bacillus subtilis | Mutation/Knockout | Reduce conversion of Ru5P to X5P, increasing Ru5P pool for riboflavin | nih.gov |
| pgi | Corynebacterium glutamicum | Promoter replacement | Redirect carbon flux from glycolysis to PPP | acs.orgresearchgate.net |
| purR | Bacillus subtilis | Knockout | De-repress purine metabolism to increase GTP supply for riboflavin | sci-hub.se |
| cdd, rihA, rihB, rihC | Escherichia coli | Knockout | Block cytidine degradation to enhance CMP production | nih.gov |
Directed Evolution and Enzyme Optimization for Biosynthesis
While redirecting metabolic flux provides the necessary precursors, the efficiency of the biosynthetic pathway itself is often limited by the kinetic properties of its enzymes. Directed evolution and enzyme optimization are powerful tools used to improve the performance of these biocatalysts. This can involve enhancing catalytic activity, reducing substrate or product inhibition, or even altering substrate specificity.
Design of Microbial Cell Factories for Industrial Applications
The ultimate goal of these metabolic engineering efforts is to create robust microbial cell factories—microorganisms engineered to efficiently convert low-cost renewable feedstocks into high-value chemicals. acs.orgmdpi.comresearchgate.net The design of such cell factories is a systems-level endeavor that integrates all the strategies discussed previously. frontiersin.org
The process typically involves:
Host Selection: Choosing an appropriate microbial host. Organisms like E. coli and B. subtilis are often used due to their well-understood genetics and physiology, and rapid growth. acs.orgmdpi.com Corynebacterium glutamicum is another important industrial platform, particularly for amino acids. uni-ulm.deresearchgate.net
Pathway Construction: Introducing and optimizing the biosynthetic pathway for the target product. This involves overexpression of pathway genes and ensuring a balanced supply of all necessary precursors and cofactors, such as Ru5P and NADPH. nih.govmdpi.com
Metabolic Network Rewiring: Using targeted gene knockouts and flux redirection to eliminate competing pathways and channel carbon from central metabolism to the product pathway. nih.govd-nb.info
Optimization and Scale-up: Fine-tuning the engineered strain through techniques like laboratory evolution and optimizing fermentation conditions (e.g., media composition, oxygen supply) to achieve high titers, yields, and productivity at an industrial scale. sci-hub.sesci-hub.senih.gov
By combining omics technologies, computational modeling, and advanced genetic tools, researchers can rationally design and construct microbial cell factories for the sustainable production of a wide range of chemicals derived from key intermediates like α-D-Ribulose. acs.orgnih.gov
Advanced Research Methodologies for Alpha D Ribulose Study
Isotopic Labeling Strategies in Metabolic Flux Analysis
Isotopic labeling is a cornerstone of metabolic flux analysis (MFA), providing a dynamic view of metabolite flow through biochemical pathways. creative-proteomics.com In this approach, cells or organisms are supplied with a substrate, typically glucose, enriched with a stable isotope like ¹³C. aiche.org As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including the intermediates of the pentose (B10789219) phosphate (B84403) pathway. mdpi.com
By analyzing the mass isotopomer distribution of metabolites like ribulose-5-phosphate using techniques such as GC-MS or LC-MS/MS, researchers can deduce the relative activities of different pathways. nih.govphysiology.org For example, the pattern of ¹³C labeling in pentose phosphates can distinguish between the oxidative and non-oxidative branches of the PPP and reveal the extent of carbon recycling. mdpi.com This information is critical for constructing quantitative models of cellular metabolism and understanding how metabolic networks adapt to different physiological conditions. biorxiv.org
Computational and Theoretical Studies
Computational chemistry provides invaluable insights into the intrinsic properties of molecules like alpha-D-ribulose, complementing experimental findings.
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure, geometry, and energetic properties of molecules. colostate.edursc.org These calculations can predict the most stable conformations of this compound and its isomers in the gas phase and in solution. redalyc.org By modeling reaction pathways, quantum chemistry can elucidate the mechanisms of enzymatic reactions involving ribulose and its derivatives. nih.gov
For instance, calculations can determine the activation energies for isomerization reactions, such as the conversion of ribulose-5-phosphate to ribose-5-phosphate (B1218738) or xylulose-5-phosphate, providing a theoretical basis for understanding the kinetics of these enzymatic steps. researchgate.net Such theoretical studies are instrumental in interpreting experimental data and in guiding the design of new experiments. nih.gov
| Computational Method | Information Obtained | Relevance to this compound | Source(s) |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies | Predicting stable conformers and spectroscopic properties | colostate.edursc.org |
| Ab initio methods (e.g., Møller-Plesset) | Accurate reaction energies and activation barriers | Elucidating the energetics of isomerization and other reactions | nih.gov |
This interactive table summarizes the application of computational methods in the study of this compound.
Molecular Dynamics Simulations of Sugar Conformations and Protein Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of biological molecules at an atomic level. nih.gov In the study of this compound, MD simulations provide critical insights into its conformational flexibility and its interactions with proteins. These simulations model the movement of every atom in a system over time by solving Newton's equations of motion, offering a detailed view of how the sugar molecule behaves in a solvated environment and how it docks with and influences the behavior of proteins. wikipedia.org
The conformational landscape of this compound, like other sugars, is complex due to the flexibility of its furanose ring and the rotation of its hydroxymethyl and hydroxyl groups. MD simulations can map these conformational states and the energy barriers between them. By simulating the sugar in aqueous solution, researchers can observe the transient hydrogen-bonding networks that form between the sugar's hydroxyl groups and surrounding water molecules, which play a pivotal role in stabilizing different conformations. embopress.org
When studying protein-sugar interactions, MD simulations can elucidate the specific binding modes of this compound to an enzyme's active site. nih.gov These simulations can reveal the key amino acid residues involved in the interaction, the nature of the intermolecular forces (such as hydrogen bonds and van der Waals forces), and the role of water molecules in mediating the binding process. illinois.edu Furthermore, MD can capture the conformational changes that both the sugar and the protein undergo upon binding, a phenomenon known as "induced fit." nilssonlab.se This dynamic view is crucial for understanding the specificity and affinity of the interaction.
| Parameter | Description | Typical Values/Considerations |
|---|---|---|
| Force Field | A set of parameters used to describe the potential energy of the system. | CHARMM, AMBER, GROMOS |
| Solvent Model | Representation of the solvent (typically water). | Explicit (e.g., TIP3P, SPC/E) or Implicit |
| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds |
| Temperature and Pressure | Thermodynamic conditions of the simulation. | Controlled by thermostats and barostats (e.g., 300 K, 1 atm) |
Modeling of Enzyme-Substrate Interactions and Reaction Mechanisms
Understanding the catalytic mechanisms of enzymes that process this compound and its derivatives is fundamental to biochemistry and metabolic engineering. Computational modeling provides a framework to investigate these intricate enzyme-substrate interactions and the subsequent chemical transformations at a level of detail often inaccessible to experimental methods alone.
A prime example is the study of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in the Calvin-Benson-Bassham cycle that utilizes a phosphorylated form of ribulose. nilssonlab.se Modeling the interaction between the ribulose substrate and the enzyme's active site helps to clarify the roles of specific amino acid residues in substrate binding and catalysis. researchgate.net Techniques such as molecular docking can predict the preferred binding orientation of the substrate, while more advanced methods like quantum mechanics/molecular mechanics (QM/MM) can model the electronic rearrangements that occur during the enzymatic reaction. frontiersin.orgnih.gov
QM/MM simulations are particularly powerful as they combine the accuracy of quantum mechanics for the reactive part of the system (the substrate and key active site residues) with the efficiency of molecular mechanics for the surrounding protein and solvent environment. nih.gov This hybrid approach allows for the calculation of reaction energy profiles, the identification of transition states, and the elucidation of detailed reaction pathways. nih.gov For instance, computational studies on RuBisCO have been instrumental in refining the proposed multi-step mechanism of carboxylation, including the enolization of the ribulose substrate, the addition of carbon dioxide, hydration, and the final cleavage into two molecules of 3-phospho-D-glycerate. researchgate.netnih.gov These models can also explain the enzyme's promiscuity, where it sometimes mistakenly reacts with oxygen instead of carbon dioxide. researchgate.net
| Method | Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicting the binding pose of a substrate in an enzyme's active site. | Binding affinity, orientation, and key interactions. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reactions. | Reaction pathways, transition states, and activation energies. frontiersin.org |
| Density Functional Theory (DFT) | Calculating the electronic structure of the active site. | Energetics of reaction steps. metanetx.org |
Systems Biology Approaches
Genome-Scale Metabolic Modeling
Genome-scale metabolic models (GEMs) are comprehensive mathematical representations of the entire set of metabolic reactions occurring within an organism. nih.gov These models are reconstructed based on an organism's genomic data and encompass a vast network of biochemical reactions, including those involving this compound and its derivatives. nih.gov GEMs provide a systems-level framework to understand how an organism utilizes its metabolic capabilities to grow and respond to environmental changes. nih.gov
In the context of this compound, GEMs are particularly relevant for studying central carbon metabolism, such as the pentose phosphate pathway and the Calvin cycle, where ribulose-5-phosphate and ribulose-1,5-bisphosphate are key intermediates. frontiersin.orgnih.gov By integrating genomic, transcriptomic, and proteomic data, these models can provide a holistic view of how the synthesis and consumption of ribulose phosphates are regulated and connected to other metabolic pathways. embopress.org
The reconstruction of a GEM is a detailed process that involves identifying all metabolic genes from the genome, assigning biochemical reactions to these genes, and assembling the reactions into a cohesive network. nih.gov The resulting model is a stoichiometric matrix that captures the quantitative relationships between metabolites and reactions. This matrix forms the basis for various computational analyses to predict metabolic phenotypes. nih.gov For organisms where this compound metabolism is central, such as photosynthetic bacteria and plants, GEMs can be used to explore metabolic diversity and evolutionary relationships. nih.gov
Flux Balance Analysis for Pathway Optimization
Flux Balance Analysis (FBA) is a widely used computational method for analyzing GEMs to predict the steady-state reaction rates (fluxes) throughout the metabolic network. wikipedia.org FBA operates on the principle of mass balance, assuming that over time, the production rate of each internal metabolite equals its consumption rate. researchgate.net This constraint, combined with the known stoichiometry of the metabolic network, defines a space of possible flux distributions.
To find a biologically meaningful solution within this space, FBA typically involves optimizing an objective function, such as the maximization of biomass production, which represents cellular growth. plos.org By applying FBA to a GEM, researchers can predict how an organism will allocate its metabolic resources to achieve a specific physiological goal.
For pathways involving this compound, FBA can be used to investigate the efficiency of carbon fixation in the Calvin cycle or the production of valuable compounds derived from the pentose phosphate pathway. nilssonlab.senih.gov For example, by simulating the effect of gene knockouts or changes in nutrient availability, FBA can identify key enzymes that control the flux through these pathways. wikipedia.org This information is invaluable for metabolic engineering efforts aimed at optimizing the production of biofuels or other biochemicals. nih.gov Flux variability analysis, an extension of FBA, can further explore the range of possible flux values for each reaction, providing insights into the robustness and flexibility of the metabolic network. frontiersin.org
| Application Area | Objective | Example |
|---|---|---|
| Metabolic Engineering | Enhance the production of a target compound. | Identifying gene knockout strategies to increase biofuel yield from the pentose phosphate pathway. nilssonlab.senih.gov |
| Photosynthesis Research | Understand the efficiency of carbon fixation. | Modeling the flux distribution in the Calvin cycle under different light and CO2 conditions. nih.gov |
| Bioremediation | Optimize the degradation of environmental pollutants. | Predicting metabolic pathways for the breakdown of xenobiotics that feed into central carbon metabolism. |
Broader Biological and Evolutionary Implications
Significance in Cellular Homeostasis and Intermediary Metabolism
Alpha-D-Ribulose is a vital ketopentose that functions as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) ontosight.ai. This metabolic route is essential for cellular homeostasis, primarily by generating NADPH and pentose sugars from glucose-6-phosphate ontosight.ai. NADPH is critical for reductive biosynthesis, such as fatty acid synthesis, and for maintaining cellular redox balance by regenerating antioxidants like glutathione (B108866) researchgate.net. Furthermore, the PPP produces ribose-5-phosphate (B1218738), a fundamental building block for nucleotides, which are the constituent units of DNA and RNA ontosight.airesearchgate.netwikipedia.org. Tissues with high synthetic activity, such as the liver and lactating mammary gland, exhibit significant reliance on the PPP for these anabolic processes ontosight.ai. The regulation of metabolic pathways, including the PPP, is intrinsically linked to cellular homeostasis, allowing cells to adapt their energy production and biosynthesis in response to nutrient availability and cellular demands nih.gov. Signaling pathways, such as those involving mTORC1, can upregulate the oxidative arm of the PPP, thereby increasing the production of ribose and NADPH nih.gov.
Table 9.1: Key Roles of this compound in Cellular Metabolism
| Metabolic Role | Significance | Related Pathways/Molecules |
| Pentose Phosphate Pathway Intermediate | Facilitates the conversion of glucose-6-phosphate into pentoses and NADPH. | Glucose-6-phosphate, NADPH, Ribose-5-phosphate, Other pentose sugars |
| NADPH Production | Provides reducing power essential for biosynthesis (e.g., fatty acids) and antioxidant defense (e.g., glutathione regeneration). | Oxidative phase of PPP, Glucose-6-phosphate dehydrogenase (G6PD) |
| Pentose Sugar Synthesis | Precursor for ribose-5-phosphate, a critical component for nucleotide synthesis (DNA, RNA). | Ribose-5-phosphate, Nucleotides, Nucleic Acids |
| Cellular Homeostasis Support | Contributes to metabolic flexibility, enabling cells to meet biosynthetic demands and maintain redox balance. | Intermediary Metabolism, Redox Balance, Anabolic Processes |
| Tissue-Specific Importance | Particularly crucial in tissues with high synthetic activity. | Liver, Lactating Mammary Gland, Adipose Tissue |
Role in Specific Glycosylation Processes (e.g., Dystroglycan Glycosylation)
While this compound itself is not directly cited as a direct participant in the glycosylation of dystroglycan, its metabolic relative, ribose, and its derivative, ribitol (B610474), are implicated in this complex process. Alpha-Dystroglycan (α-DG) is a crucial glycoprotein (B1211001) that links the extracellular matrix (ECM) to the cellular cytoskeleton. Its proper glycosylation is essential for muscle cell integrity and is associated with various congenital muscular dystrophies, known as dystroglycanopathies nih.govru.nl. The functional glycosylation of α-DG involves intricate O-linked mannose (O-Man) and O-linked N-acetylgalactosamine (O-GalNAc) modifications nih.gov. Research indicates that ribitol, a reduced form of ribose, plays a role in forming a specific glycan structure on α-DG, which is critical for its binding to ECM components like laminin (B1169045) elifesciences.org. ISPD, an enzyme involved in this process, acts as a CDP-ribitol pyrophosphorylase, utilizing ribitol-5-phosphate (derived from ribose) to generate CDP-ribitol elifesciences.orgresearchgate.net. Studies have shown that supplementing with ribose or ribitol can help rescue the functional glycosylation of α-DG in disease models, particularly when combined with NAD+ nih.gov. This highlights the indirect relevance of pentose metabolism, including pathways involving this compound, to the maintenance of critical protein modifications.
Evolutionary Aspects of Pentose Sugar Metabolism and Early Life Chemistry
The pentose phosphate pathway, in which this compound participates, is deeply connected to the origins of life and the development of genetic material mdpi.com. Prebiotic chemistry suggests that sugars, including pentoses, may have formed abiotically from simple precursors like formaldehyde (B43269) acs.orgnih.govresearchgate.net. Ribose, a direct product of the PPP, was selected as the exclusive sugar component for RNA due to its structural suitability for nucleotide formation, forming the backbone of the RNA world mdpi.comresearchgate.net. The ability of ribose-phosphate to polymerize into a sugar-phosphate backbone is considered a critical step in the prebiotic synthesis of RNA mdpi.com. The PPP's role in generating ribose-5-phosphate underscores the evolutionary significance of this pathway, with this compound as a key intermediate, in providing the foundational molecules for early genetic systems ontosight.aiwikipedia.org. The central role of glucose in metabolism and its conversion via the PPP to ribose highlights how fundamental sugar pathways could have been established early in Earth's history acs.orgnih.gov.
Role in Microbial Adaptation and Ecology
Microorganisms exhibit remarkable metabolic adaptability, often utilizing diverse carbon and energy sources, including sugar derivatives and organophosphonates mdpi.commdpi.com. While direct evidence for this compound's specific role in microbial adaptation is limited in the reviewed literature, its related pathways and compounds are prominent. For instance, the degradation of phosphonates, which are important phosphorus sources for microbes in phosphate-limited environments, involves C-P lyase enzymes that act on phosphorylated sugars and their derivatives mdpi.commdpi.com. Furthermore, many microorganisms utilize the Calvin-Benson-Bassham (CBB) cycle for carbon fixation, which employs ribulose-1,5-bisphosphate as a substrate for the enzyme RuBisCO nih.govfrontiersin.org. Although ribulose-1,5-bisphosphate is structurally distinct from this compound, both are ketopentoses involved in crucial carbon metabolic pathways. The ability of microbes to metabolize various sugar phosphates and derivatives contributes to nutrient cycling and adaptation to diverse ecological niches, such as saline lakes or deep-sea environments mdpi.comfrontiersin.org. The metabolic flexibility inherent in microbial life suggests that intermediates like this compound could be utilized or interconverted within various microbial metabolic networks, supporting their ecological roles.
Compound Name List:
this compound
NADPH
Glucose-6-phosphate
Ribose-5-phosphate
DNA
RNA
Glutathione
Fatty acids
Nucleotides
Nucleic Acids
Ribose
Ribitol
Alpha-Dystroglycan (α-DG)
O-Mannose (O-Man)
O-linked N-acetylgalactosamine (O-GalNAc)
Laminin
ISPD
CDP-ribitol
Ribitol-5-phosphate
NAD+
Glycolysis
Pentose Phosphate Pathway (PPP)
Calvin-Benson-Bassham (CBB) Cycle
Ribulose-1,5-bisphosphate
RuBisCO
Organophosphonates
Phosphonates
C-P lyase
CDP-ribitol (ribose) pyrophosphorylase
Q & A
Q. What computational approaches predict this compound’s reactivity in novel enzymatic cascades?
- Methodological Answer : Use density functional theory (DFT) to model transition states in proposed reactions. Dock this compound into enzyme active sites (e.g., via AutoDock Vina) and prioritize candidates for experimental testing. Validate predictions with stopped-flow kinetics to measure reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
